N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

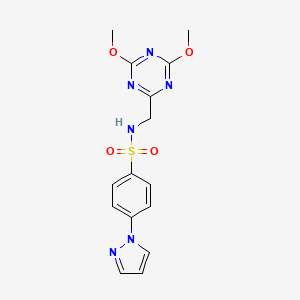

This compound features a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 6, connected via a methylene bridge to a benzenesulfonamide moiety. The benzene ring is further substituted with a 1H-pyrazol-1-yl group at the para position.

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O4S/c1-24-14-18-13(19-15(20-14)25-2)10-17-26(22,23)12-6-4-11(5-7-12)21-9-3-8-16-21/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPFQJHCCRWADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with methanol under basic conditions to introduce the methoxy groups.

Attachment of the Pyrazole Moiety: The pyrazole ring is introduced via a nucleophilic substitution reaction, where a pyrazole derivative reacts with the triazine intermediate.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazine ring can participate in hydrogen bonding and π-π interactions, while the pyrazole and sulfonamide groups can enhance binding affinity and specificity. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related molecules with triazine, sulfonamide, and pyrazole moieties (Table 1).

Key Structural Differences and Implications

Linkage to Triazine Core: The target compound uses a methylene bridge (-CH₂-), whereas cinosulfuron () employs a carbonylamino group (-NH-C(O)-). The methylene bridge may enhance flexibility compared to the rigid carbonylamino linker . Compound 13c () features an amino bridge (-NH-), which facilitates hydrogen bonding but reduces lipophilicity compared to the methylene group .

Substituent Effects: The para-1H-pyrazol-1-yl group in the target compound contrasts with TRI’s para-methoxyaniline (). Pyrazole’s aromatic nitrogen atoms may enhance interactions with metal ions or polar residues in enzymes, whereas methoxyaniline could participate in π-π stacking . Cinosulfuron’s 2-(2-methoxyethoxy)benzene substituent contributes to its herbicidal activity by mimicking plant hormone auxins, a feature absent in the target compound .

Biological Activity Trends: TRI and compound 13c demonstrate antifungal and anti-migratory activities, respectively, linked to their triazine-sulfonamide cores. The target compound’s pyrazole group may similarly target fungal enzymes or cytoskeletal proteins . Cinosulfuron’s herbicidal action highlights the role of substituents in dictating application; the target compound’s lack of auxin-mimicking groups likely precludes this activity .

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity, mechanisms of action, and synthesis.

Chemical Structure

The compound features a triazine moiety linked to a pyrazole and a benzenesulfonamide group. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing both triazine and sulfonamide functionalities. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazine have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. In vitro assays demonstrated that these compounds induced apoptosis through the activation of caspases 3, 8, and 9, leading to increased cell death compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 2a | MCF-7 | 0.25 | Apoptosis via caspase activation |

| Compound 2b | MDA-MB-231 | 0.50 | Apoptosis via caspase activation |

| N-(4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-thiazol-2-yl)-benzenesulfonamide | Jurkat | <0.35 | Inhibition of Bcl-2 |

The mechanism underlying the anticancer activity appears to involve the interaction of the compound with specific cellular pathways that regulate apoptosis. Studies suggest that the sulfonamide group enhances the binding affinity to target proteins involved in cell survival and apoptosis regulation. The triazine moiety contributes to the stability and solubility of the compound in biological systems .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The use of coupling reagents like DMTMM has been reported to facilitate the formation of amide bonds under mild conditions .

Synthesis Procedure Overview:

- Formation of Triazine: Synthesize 4,6-dimethoxy-1,3,5-triazine using appropriate reagents.

- Coupling Reaction: React triazine with pyrazole and benzenesulfonamide in the presence of DMTMM.

- Purification: Purify the final product using column chromatography.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings. For instance:

- A study indicated that compounds with similar structures exhibited significant tumor regression in animal models when administered at specific dosages.

Table 2: Case Studies on Related Compounds

| Study | Compound Tested | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Study A | Pyrazole-Triazine Derivative | 20 | Tumor regression observed |

| Study B | Sulfonamide-Triazine Compound | 10 | Increased survival rate in treated groups |

Q & A

Basic Synthesis and Purification

Question: What are the standard synthetic protocols for preparing N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and how do reaction conditions influence yield? Answer: The compound can be synthesized via nucleophilic substitution or sulfonamide coupling. A general method involves reacting a sulfonyl chloride precursor (e.g., 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride) with an amine-containing triazine derivative under anhydrous conditions. Key parameters include:

- Solvent selection : Use THF or DCM for solubility and inertness .

- Catalyst/base : Triethylamine (TEA) is critical for neutralizing HCl byproducts and accelerating coupling .

- Temperature : Reflux (~80°C) ensures sufficient activation energy for amide bond formation .

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Advanced Synthesis: Reaction Optimization

Question: How can statistical design of experiments (DoE) improve reaction efficiency and reduce trial-and-error approaches in synthesizing this compound? Answer: DoE systematically evaluates variables like temperature, stoichiometry, and solvent polarity. For example:

- Full factorial design : Tests all combinations of 3 variables (e.g., temperature: 60–100°C, TEA equivalents: 1–3, reaction time: 4–12 hours) to identify optimal conditions .

- Response surface methodology (RSM) : Models nonlinear relationships between variables and output (yield/purity) .

Computational tools (e.g., ICReDD’s quantum chemical calculations) predict transition states and guide parameter selection, reducing experimental iterations by 40–60% .

Basic Characterization

Question: Which spectroscopic and chromatographic techniques are essential for characterizing this compound? Answer:

- NMR : - and -NMR confirm substitution patterns (e.g., pyrazole protons at δ 7.5–8.5 ppm, triazine methoxy groups at δ 3.8–4.2 ppm).

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 436.1234).

- HPLC : Assesses purity (>95% with C18 columns, acetonitrile/water mobile phase) .

Advanced Mechanistic Studies

Question: How can computational methods elucidate the reaction mechanism of sulfonamide bond formation in this compound? Answer:

- Density functional theory (DFT) : Calculates activation energies for intermediates, such as the nucleophilic attack of the triazine-methylamine on the sulfonyl chloride .

- Transition state analysis : Identifies steric/electronic bottlenecks (e.g., hindered rotation in the triazine-methoxy groups) .

- Solvent effects : COSMO-RS simulations predict solvent polarity’s impact on reaction kinetics .

Biological Activity Profiling

Question: What in vitro assays are suitable for evaluating this compound’s bioactivity, and how should controls be designed? Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition) with acetazolamide as a positive control.

- Cellular assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) with doxorubicin controls.

- Data normalization : Express activity as IC ± SEM from triplicate experiments .

Advanced Data Contradictions

Question: How can researchers resolve discrepancies in bioactivity data across different assays or cell lines? Answer:

- Meta-analysis : Pool data from ≥3 independent studies and apply ANOVA to identify outliers .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., pyrazole vs. triazole analogs) to isolate confounding variables .

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM in 10 steps) .

Stability and Degradation

Question: What methodologies assess the compound’s stability under varying pH and temperature conditions? Answer:

- Forced degradation : Expose to 0.1 M HCl/NaOH (37°C, 24 hrs) and analyze via HPLC for hydrolysis products .

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (T) under nitrogen atmosphere.

- Light sensitivity : UV-vis spectroscopy monitors absorbance changes after 48 hrs under UV light .

Advanced Structure-Activity Relationships (SAR)

Question: How can molecular docking and dynamics simulations predict modifications to enhance target binding? Answer:

- Docking (AutoDock Vina) : Screens against protein targets (e.g., carbonic anhydrase IX) to prioritize substituents (e.g., replacing dimethoxy triazine with chloro groups) .

- MD simulations (GROMACS) : Evaluates binding stability over 100 ns trajectories, focusing on hydrogen bonds with catalytic zinc ions .

Green Chemistry Considerations

Question: What solvent/catalyst systems minimize environmental impact during synthesis? Answer:

- Solvent substitution : Replace THF with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity .

- Catalyst recycling : Immobilize TEA on silica gel or use biocatalysts (e.g., lipases) for amide bond formation .

Cross-Disciplinary Applications

Question: How can this compound be integrated into materials science or environmental engineering research? Answer:

- Membrane technologies : Functionalize polymer membranes (e.g., polyethersulfone) with the sulfonamide group for enhanced ion selectivity .

- Catalyst supports : Anchor the triazine-pyrazole moiety onto mesoporous silica for heterogeneous catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.